6-bromo-3-(1H-imidazol-2-yl)-1H-indazole

Description

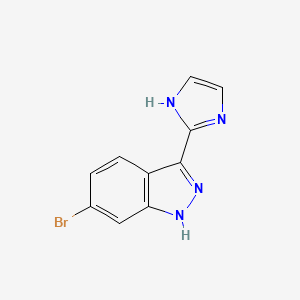

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-(1H-imidazol-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4/c11-6-1-2-7-8(5-6)14-15-9(7)10-12-3-4-13-10/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUFFFSHVASUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NN=C2C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276361 | |

| Record name | 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207174-95-5 | |

| Record name | 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207174-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Bromo 3 1h Imidazol 2 Yl 1h Indazole and Its Analogues

Retrosynthetic Analysis of the 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection is the carbon-carbon bond between the C3 position of the indazole ring and the C2 position of the imidazole (B134444) ring. This disconnection is strategically advantageous as numerous cross-coupling methodologies exist for the formation of such bonds between two heteroaromatic systems.

This primary disconnection leads to two key synthons: a 6-bromo-1H-indazole electrophile functionalized at the 3-position and an imidazol-2-yl nucleophile. The most practical precursors corresponding to these synthons are a 6-bromo-3-halo-1H-indazole (I), where the halogen is typically iodine or bromine, and a metallated 1H-imidazole (II), such as an imidazol-2-ylboronic acid or an organotin equivalent (e.g., 2-(tributylstannyl)imidazole).

Further deconstruction of the 6-bromo-3-iodo-1H-indazole intermediate (I) involves a regioselective iodination at the C3 position of 6-bromo-1H-indazole (III). The synthesis of the 6-bromo-1H-indazole core (III) can be traced back to appropriately substituted aniline precursors through various indazole ring-forming reactions.

The imidazole precursor (II) can be retrosynthetically disconnected via established methods for imidazole synthesis. One of the most fundamental approaches is the Debus-Radziszewski synthesis, which constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This pathway provides a versatile entry to variously substituted imidazole moieties.

Indazole Ring Construction Methodologies

The indazole ring is a bicyclic heteroaromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. Its synthesis and functionalization are critical for accessing the target molecule.

The construction of the 1H-indazole skeleton can be achieved through several synthetic routes, often starting from functionalized benzene derivatives. wikipedia.org These methods primarily focus on the formation of the N-N bond and subsequent cyclization to form the pyrazole portion of the molecule.

Common strategies include:

Intramolecular C-H Amination: This approach often utilizes substituted aminohydrazones, which can be prepared from tertiary amides. A palladium-catalyzed intramolecular C-H amination reaction then effects the cyclization to form the 1H-indazole ring. patsnap.com

Cycloaddition Reactions: The [3+2] cycloaddition of diazo compounds with arynes (generated in situ from precursors like o-(trimethylsilyl)aryl triflates) provides a direct and efficient route to a wide range of substituted indazoles. thieme-connect.com

From o-Aminobenzonitriles: Ketimine intermediates, formed from the reaction of o-aminobenzonitriles with organometallic reagents, can undergo a copper(II)-mediated N-N bond formation and cyclization, using oxygen as the oxidant, to yield 1H-indazoles. patsnap.com

From 2-Aminophenones: A one-pot, metal-free reaction of readily available 2-aminophenones with hydroxylamine derivatives can furnish indazoles in good yields under mild conditions. thieme-connect.com

These methods provide access to a variety of substituted indazoles, which can then be further functionalized.

The introduction of a bromine atom at the C6 position is a key step. This can be accomplished either by starting with an already brominated precursor, such as a bromo-substituted aniline, and then constructing the indazole ring, or by direct bromination of the pre-formed indazole core. 6-Bromo-1H-indazole is a known compound that serves as a crucial starting material for further elaboration. wikipedia.orgchemscene.comrsc.org

While direct halogenation of the indazole ring can sometimes lead to mixtures of products, regioselective methods have been developed. For instance, the use of N-bromosuccinimide (NBS) can achieve bromination, although the selectivity for the C6 position over other positions like C3, C5, or C7 depends heavily on the reaction conditions and the presence of other substituents on the ring. nih.gov Often, the most reliable route involves building the indazole ring from a starting material that already contains the desired bromine substituent at the correct position.

To facilitate the coupling with the imidazole moiety, the C3 position of the 6-bromo-1H-indazole must be activated. This is typically achieved through halogenation, with iodination being a particularly effective strategy due to the high reactivity of the resulting C-I bond in palladium-catalyzed cross-coupling reactions.

The direct iodination of N-unprotected indazoles is a well-established and efficient procedure. A common method involves treating the indazole with iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov This reaction proceeds readily at room temperature to afford the 3-iodoindazole in high yield.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1H-Indazole | I₂, KOH, DMF | 3-Iodo-1H-indazole | High | nih.gov |

| 1H-Indazole-5-carbonitrile | I₂, KOH, DMF | 3-Iodo-1H-indazole-5-carbonitrile | 91 | nih.gov |

This C3-iodination transforms the relatively inert C-H bond into a highly versatile C-I bond, setting the stage for the crucial cross-coupling step.

Imidazole Ring Introduction and Functionalization

The final key stage in the synthesis is the construction of the imidazole ring and its attachment to the indazole scaffold.

The imidazole ring can be synthesized through various methods. The Debus-Radziszewski imidazole synthesis is a classic and versatile multicomponent reaction that condenses a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia to form the imidazole core. chemicalbook.comrsc.org This method is attractive due to its use of simple, readily available precursors.

| Component 1 | Component 2 | Component 3 | Product Type |

| 1,2-Dicarbonyl | Aldehyde | Ammonia | Substituted Imidazole |

Other routes to functionalized imidazoles include the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent. mdpi.com For the purpose of coupling to the indazole, the synthesized imidazole must then be converted into a suitable reactive form, such as an organoboron or organotin species.

The formation of the C-C bond between the 6-bromo-1H-indazole and the 1H-imidazole is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly robust and widely used method for this transformation.

The strategy involves the reaction of a 6-bromo-3-iodo-1H-indazole with an imidazol-2-ylboronic acid or its pinacol ester derivative. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., Na₂CO₃, K₃PO₄) and a suitable solvent system, often a mixture of an organic solvent like dioxane or DMF with water. nih.govmdpi.comresearchgate.net

General Suzuki-Miyaura Coupling Scheme:

Electrophile: 6-Bromo-3-iodo-1H-indazole (or N-protected version)

Nucleophile: 1H-Imidazol-2-ylboronic acid

Catalyst: Pd(0) or Pd(II) complex

Base: K₂CO₃, Cs₂CO₃, K₃PO₄

Solvent: Dioxane/H₂O, DMF

While Suzuki coupling is a preferred method due to the stability and low toxicity of boronic acids, other cross-coupling reactions could also be employed. The Stille reaction , which couples the 3-iodoindazole with an organostannane like 2-(tributylstannyl)imidazole, is another powerful option known for its excellent functional group tolerance. wikipedia.org Additionally, direct C-H arylation methods, where a C-H bond on the imidazole ring is directly coupled with the 3-haloindazole, represent a more atom-economical but potentially less selective alternative. nih.govnih.govresearchgate.netnagoya-u.ac.jp

The successful execution of this cross-coupling step completes the assembly of the core this compound scaffold, which can then be subjected to further modifications if required.

Coupling Strategies for Indazole-Imidazole Linkage

The formation of the crucial bond between the indazole and imidazole rings in compounds like this compound relies heavily on modern cross-coupling reactions. These methods provide efficient and selective ways to construct C-C bonds between heterocyclic systems.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a prominent strategy for the C-3 functionalization of the indazole nucleus. mdpi.com The synthesis typically begins with the halogenation of the indazole core, for example, the iodination of 6-bromo-1H-indazole to produce 6-bromo-3-iodo-1H-indazole. nih.gov This iodinated intermediate can then be coupled with an appropriate imidazole-containing boronic acid or boronate ester under palladium catalysis to form the desired indazole-imidazole linkage. mdpi.com The reaction's efficiency is often enhanced by the use of specific ligands and bases, and it is valued for its tolerance of a wide range of functional groups.

Heck Coupling: Another valuable palladium-catalyzed reaction, the Heck coupling, can be employed to create the indazole-imidazole bond. nih.gov This methodology involves the reaction of a halide (like 6-bromo-3-iodo-1H-indazole) with an alkene. While not a direct coupling of two heteroaromatics, it can be used to introduce a vinyl-imidazole substituent at the C-3 position of the indazole, which can be subsequently modified if needed.

Stille Coupling: The Stille coupling, which utilizes organostannane reagents, represents another robust method for creating bonds between two sp²-hybridized carbons. In this context, an imidazolylstannane could be coupled with a 3-halo-indazole derivative in the presence of a palladium catalyst. Stille couplings are known for their reliability, particularly in complex molecule synthesis. researchgate.net

| Coupling Reaction | Indazole Substrate | Imidazole Reagent | Catalyst |

| Suzuki-Miyaura | 3-Iodo-6-bromo-1H-indazole | Imidazolylboronic acid | Palladium complex |

| Heck | 3-Iodo-6-bromo-1H-indazole | Vinylimidazole | Palladium complex |

| Stille | 3-Iodo-6-bromo-1H-indazole | Imidazolylstannane | Palladium complex |

Multi-Component and Cascade Reactions in Compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules like this compound and its analogues. mdpi.com These reactions are characterized by high atom economy, operational simplicity, and the ability to generate structural diversity. rsc.org

One notable MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which synthesizes 3-aminoimidazoles from an aldehyde, an amine, and an isocyanide. mdpi.com This reaction could be adapted to build the imidazole ring onto a pre-functionalized indazole core. For instance, an indazole-3-carboxaldehyde could potentially react with an amine and an isocyanide to form the linked heterocyclic system in a convergent manner.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the synthesis of complex molecules. For the synthesis of this compound, several green strategies can be implemented.

Metal-Free Reactions: Developing synthetic routes that avoid heavy metals is a key green objective. Transition-metal-free MCRs have been developed for the synthesis of sulfonylated imidazoles and pyrimido-fused indazoles, offering an alternative to traditional palladium-catalyzed couplings. mdpi.comacs.org

Atom Economy: MCRs and cascade reactions are inherently green due to their high atom economy, as most of the atoms from the reactants are incorporated into the final product. mdpi.comrsc.org

Energy Efficiency: One-pot syntheses reduce the number of steps, which in turn minimizes energy consumption associated with heating, cooling, and purification between steps.

Use of Safer Solvents: Research into replacing hazardous solvents like DMF with more environmentally benign alternatives, such as ethanol or even water, is a continuous effort in green synthetic chemistry. nih.govrsc.org

Purification and Isolation Techniques for Complex Heterocyclic Systems

The purification and isolation of complex, multi-functional heterocyclic compounds like this compound require robust techniques to ensure high purity.

Column Chromatography: This is the most common method for purifying products from complex reaction mixtures. For heterocyclic compounds, silica gel is the standard stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the polarity adjusted to achieve optimal separation. nih.govnih.gov

Crystallization: If the synthesized compound is a stable solid, crystallization is an effective method for achieving high purity. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Filtration: Following synthesis, particularly when a solid product precipitates from the reaction mixture, filtration is used for initial isolation. The solid is collected and washed with an appropriate solvent to remove residual reactants and by-products. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Confirming the structure of a novel or complex molecule is a critical step that relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals for each proton. Protons on the indazole ring would appear in the aromatic region (typically 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern. nih.govmdpi.com The protons on the imidazole ring would also resonate in the aromatic region. rsc.org The N-H protons of both the indazole and imidazole rings would likely appear as broad singlets at a downfield chemical shift (>10 ppm), and their presence could be confirmed by D₂O exchange. nih.govmdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. It would show distinct signals for each unique carbon atom in the indazole and imidazole rings. The chemical shifts of these carbons would confirm the connectivity of the two heterocyclic systems. mdpi.com

Predicted ¹H NMR Chemical Shifts

| Proton Location | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indazole-H | 7.0 - 8.5 | d, dd, s |

| Imidazole-H | 7.0 - 8.0 | s |

| Indazole-NH | > 10 | br s |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI): For a molecule like this compound, ESI-MS would typically show a prominent protonated molecular ion peak ([M+H]⁺). nih.gov

Isotopic Pattern: A key feature in the mass spectrum would be the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), separated by two mass units, which is a definitive indicator of the presence of a single bromine atom. researchgate.netbanglajol.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the specific IR spectrum for this compound is not publicly documented, its characteristic absorption bands can be predicted based on the vibrational modes of its constituent parts: the bromo-substituted indazole ring and the imidazole ring.

The spectrum is expected to be complex, showing features characteristic of both heterocyclic rings. The N-H stretching vibrations from both the indazole and imidazole moieties are anticipated to appear as broad bands in the region of 3400-3100 cm⁻¹. The exact position and shape of these bands can be influenced by intermolecular hydrogen bonding in the solid state.

Aromatic C-H stretching vibrations from both rings are expected just above 3000 cm⁻¹, typically in the 3150-3000 cm⁻¹ range. The in-ring C=C and C=N stretching vibrations of the conjugated indazole and imidazole systems will likely produce a series of sharp to medium absorptions in the 1620-1450 cm⁻¹ region. mdpi.com C-N stretching vibrations within the heterocyclic systems are also expected in the fingerprint region, typically between 1385 cm⁻¹ and 1260 cm⁻¹.

The presence of the bromine atom on the indazole ring is expected to give rise to a C-Br stretching vibration. This absorption is typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted benzene ring portion of the indazole will appear in the 900-675 cm⁻¹ range, and the specific pattern can sometimes help confirm the substitution pattern.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Indazole & Imidazole | 3400 - 3100 | Medium-Broad |

| Aromatic C-H Stretch | Indazole & Imidazole Rings | 3150 - 3000 | Medium-Weak |

| C=C and C=N Stretch | Indazole & Imidazole Rings | 1620 - 1450 | Medium-Strong |

| C-N Stretch | Indazole & Imidazole Rings | 1385 - 1260 | Medium |

| C-H Out-of-Plane Bending | Substituted Benzene Ring | 900 - 675 | Strong |

| C-Br Stretch | Bromo-substituent | 600 - 500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions within its extended conjugated system.

The core structure consists of an indazole ring system connected to an imidazole ring, creating a highly conjugated bi-heterocyclic system. Imidazole itself exhibits a characteristic absorption peak around 209 nm. mdpi.com Substituted imidazoles, such as imidazole-2-carboxaldehyde, show a strong absorption band at a longer wavelength, around 280-282 nm, which is attributed to the π → π* transition of the conjugated system. mdpi.comresearchgate.net

For this compound, the extended conjugation between the indazole and imidazole rings is expected to cause a significant bathochromic (red) shift of the π → π* absorption bands to longer wavelengths, likely well above 280 nm. The presence of the bromine atom, an auxochrome, may also contribute to this shift and potentially give rise to a shoulder or a distinct band. A weaker n → π* transition, originating from the non-bonding electrons on the nitrogen atoms, may also be observed, typically at a longer wavelength than the primary π → π* transitions.

| Electronic Transition | Chromophore | Expected Wavelength Range (λmax, nm) |

|---|---|---|

| π → π | Conjugated Indazole-Imidazole System | > 280 |

| n → π | Nitrogen lone pairs | Longer wavelength, lower intensity |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not available in the public domain, analysis of a closely related analogue, 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, offers significant insight into the expected geometry of the bromo-indazole core. nih.govresearchgate.net

In the structure of the analogue, the indazole fused-ring system is nearly planar, with a root-mean-square deviation of just 0.008 Å. nih.gov This planarity is a key feature of the indazole ring. It is expected that the imidazole ring in the target compound will also be planar. The crucial conformational parameter is the dihedral angle between the planes of the indazole and imidazole rings. To maximize π-conjugation, a coplanar or near-coplanar arrangement of the two rings is highly probable.

The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the N-H groups of both the indazole and imidazole rings, acting as hydrogen bond donors, and the lone pairs on the nitrogen atoms acting as acceptors. In the analogue 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, weak Br···Br contacts of 3.57 Å were also observed, suggesting that halogen bonding could be another potential intermolecular force influencing the crystal packing. nih.gov The target molecule lacks stereocenters, so the determination of absolute stereochemistry is not applicable.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆BrN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.6573 (3) |

| b (Å) | 4.1650 (1) |

| c (Å) | 17.4566 (3) |

| β (°) | 102.659 (1) |

| Volume (ų) | 1039.78 (4) |

| Z | 4 |

Structure Activity Relationship Sar and Lead Optimization Studies

Systematic Modification of the Indazole Core

The indazole core serves as the primary anchor of the molecule, and its substitution pattern is pivotal for modulating both physicochemical properties and biological target interactions.

Impact of Bromine Substitution at the 6-Position

The presence of a bromine atom at the 6-position of the indazole ring is a key feature that significantly influences the molecule's profile. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance biological activity. The bromine atom at C6 can affect the compound's lipophilicity and electronic properties. researchgate.net This alteration may improve its ability to penetrate cellular membranes and enhance interactions with biological targets, such as the hydrophobic pockets of enzyme active sites. researchgate.net

Furthermore, the bromine atom provides a valuable synthetic handle for further diversification. It can be readily used in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents at this position to probe for improved activity. For instance, studies on 1H-indazole-3-amine derivatives have shown that the nature of the substituent at the C5-position (analogous to C6 in this context) is crucial for antitumor activity, with halogen substitutions like fluorine being important for potency. mdpi.com This highlights the sensitivity of the indazole scaffold's biological activity to substitutions on its benzene (B151609) ring portion.

Substituent Effects at the N1 and N2 Positions of Indazole

The indazole ring possesses two nitrogen atoms (N1 and N2) that are potential sites for substitution, and the regioselectivity of this substitution can have a profound impact on biological activity. The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, making controlled synthesis challenging. beilstein-journals.org However, research has shown that reaction conditions can be optimized to favor one regioisomer over the other. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving N1-selective alkylation on various indazole scaffolds. nih.govbeilstein-journals.org The choice of substituent on the indazole ring also plays a critical role; electron-withdrawing groups at the C7 position can confer excellent N2 regioselectivity. nih.gov

The nature of the substituent introduced at the N1 position is critical for activity. In a study on 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety tethered to the N1 position, the substituents on the terminal arylacetamide group of the linker significantly modulated antimicrobial activity. researchgate.net Derivatives with electron-donating or specific halogen substitutions on the aryl ring displayed enhanced potency against certain bacterial strains, demonstrating a clear structure-activity relationship.

| Compound | Substituent (R) on N1-Arylacetamide | Activity vs. Bacillus subtilis (MIC µg/mL) |

|---|---|---|

| 8a | -H | 50 |

| 8b | 4-CH₃ | 50 |

| 8c | 4-OCH₃ | >100 |

| 8d | 4-OH | >100 |

| 8e | 2-Cl | >100 |

| 8f | 4-Cl | 25 |

| 8g | 2,4-di-Cl | 25 |

Data sourced from a study on 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues, demonstrating the effect of N1-substituents on antimicrobial activity. researchgate.net

Structural Variations on the Imidazole (B134444) Moiety

The imidazole ring at the C3 position of the indazole is a key interaction domain. Its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the lone pair on the other nitrogen) makes it a versatile pharmacophore. nih.gov

N-Substitution Effects on Biological Performance

The unsubstituted N-H group on the imidazole ring is a potential hydrogen bond donor. Substitution at this position removes this capability but allows for the introduction of other functionalities that can probe different regions of a target's binding site. Pharmacophoric analysis of imidazole-containing compounds reveals that N-substitution with aliphatic or hydrophobic groups can lead to specific activities like anticonvulsant and anti-inflammatory effects. tci-thaijo.orgresearchgate.net In the context of kinase inhibition, where the parent scaffold is often active, N-alkylation of the imidazole can be used to improve properties such as solubility or metabolic stability, or to gain additional interactions. For example, in a series of purine-based inhibitors, substitution at the analogous N9 position with small alkyl groups resulted in increased antiproliferative activity. nih.gov

C-Substitution Effects on Biological Performance

The C4 and C5 positions of the imidazole ring are amenable to substitution, offering another avenue for lead optimization. Introducing substituents at these positions can modulate the electronic properties of the ring and create new steric or electronic interactions with a biological target. For instance, SAR studies on imidazole-thiazole hybrids showed that introducing a nitro or chloro group at the C4 position of the imidazole ring resulted in comparable efficacy against E. coli, indicating that electronic modifications at this position are well-tolerated and can fine-tune activity. nih.gov The general strategy involves exploring a range of small, electronically diverse substituents (e.g., methyl, fluoro, cyano) to map the steric and electronic requirements of the binding pocket.

Influence of Linker Chemistry and Conformation on Activity

Introducing a linker between the indazole C3 position and the imidazole C2 position would fundamentally alter the molecule's conformational profile. A short, flexible linker, such as a methylene (B1212753) (-CH₂-) or an amine (-NH-) group, could allow the two ring systems to adopt a wider range of spatial orientations. This flexibility might enable the molecule to achieve a more optimal binding conformation that is inaccessible to the directly linked parent compound. Conversely, incorporating a rigid linker, such as an amide or an acetylene (B1199291) unit, would lock the two rings into a specific, non-planar arrangement. This can be advantageous if that specific conformation is the one required for high-affinity binding, and it can also improve selectivity by disfavoring binding to off-targets that require a different geometry. Studies on other bi-heterocyclic systems have shown that the nature and length of such linkers are critical for biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole are not extensively reported in publicly available literature, the principles of QSAR can be applied to guide the design of new analogs with improved activity.

A typical QSAR study on a series of indazole derivatives would involve the following steps:

Data Set Preparation: A series of analogs of this compound with their corresponding biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges, dipole moment).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

The resulting QSAR model can be used to predict the biological activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.

Table 1: Hypothetical QSAR Data for Indazole Derivatives

| Compound | Modification on Imidazole | Log(1/IC₅₀) | Electronic Descriptor (e.g., HOMO) | Steric Descriptor (e.g., Molar Refractivity) |

| 1 | -H | 5.2 | -0.25 | 45.3 |

| 2 | -CH₃ | 5.5 | -0.23 | 50.1 |

| 3 | -Cl | 5.8 | -0.28 | 50.5 |

| 4 | -OCH₃ | 5.3 | -0.22 | 52.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Generation and Ligand Design Principles

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific biological target. The generation of a pharmacophore model for inhibitors based on the this compound scaffold is a crucial step in rational ligand design.

A pharmacophore model for this class of compounds would likely include the following features:

Hydrogen Bond Donors: The N-H group of the indazole and the N-H group of the imidazole can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazole and indazole rings can function as hydrogen bond acceptors.

Aromatic Ring: The bicyclic indazole ring system provides a key aromatic feature for π-π stacking interactions.

Hydrophobic Center: The bromine atom can contribute to hydrophobic interactions within the binding pocket.

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Location on the Molecule | Potential Interaction |

| Hydrogen Bond Donor | Indazole N1-H, Imidazole N1-H | Interaction with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | Indazole N2, Imidazole N3 | Interaction with donor groups on the target protein. |

| Aromatic Ring | Indazole ring system | π-π stacking with aromatic residues. |

| Halogen Bond Donor/Hydrophobic Feature | 6-Bromo substituent | Halogen bonding or hydrophobic interactions. |

Ligand design based on this pharmacophore would involve designing new molecules that retain these key features while exploring different substituents to optimize secondary interactions and improve physicochemical properties. For instance, replacing the bromine at the 6-position with other halogens or small hydrophobic groups could be explored to fine-tune binding affinity. Similarly, substitutions on the imidazole ring could be made to probe for additional interactions within the target's binding site. The integration of structure-based design, where the crystal structure of the target protein is available, with ligand-based methods like pharmacophore modeling, provides a powerful approach for the discovery of novel and potent inhibitors. acs.org

Mechanistic Investigations of Biological Activities in Vitro and Preclinical in Vivo

Elucidation of Specific Molecular Targets and Biochemical Pathways

The following sections detail the known interactions of 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole with specific biological molecules, which are crucial in understanding its potential therapeutic effects.

Kinase Inhibition Profiling

The indazole scaffold is a common feature in many kinase inhibitors. However, specific inhibitory activity of This compound against a broad panel of kinases has not been extensively reported in publicly available literature. While research into related bromo-indazole derivatives has shown engagement with various kinases, direct evidence linking this specific compound to the inhibition of Fibroblast Growth Factor Receptors (FGFRs), 3-phosphoinositide-dependent protein kinase-1 (PDK1), Extracellular signal-regulated kinases 1/2 (ERK1/2), Pim kinases, Polo-like kinase 4 (PLK4), Epidermal Growth Factor Receptor (EGFR), Janus kinase (JAK), Bcr-Abl, or Spleen tyrosine kinase (Syk) is not available at this time.

Enzyme Modulation and Inhibition Kinetics

The ability of a compound to modulate enzyme activity is a key aspect of its pharmacological profile. As of the latest review of scientific literature, there is no specific data available detailing the inhibitory or modulatory effects of This compound on the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1), Topoisomerase I, Matrix Metalloproteinase-9 (MMP9), or urease.

Receptor Binding and Signaling Pathway Interruption

The interaction of small molecules with cellular receptors is a fundamental mechanism of action for many therapeutic agents. Currently, there are no published studies that have specifically investigated the binding affinity or functional modulation of This compound with serotonin (B10506) or cannabinoid receptors. Consequently, its potential to interrupt signaling pathways associated with these receptors remains uncharacterized.

Tubulin Binding and Microtubule Dynamics Alteration

Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. To date, there is no scientific evidence from in vitro or in vivo studies to suggest that This compound directly binds to tubulin or alters microtubule dynamics.

Cellular Mechanism of Action Studies (In Vitro Models)

Understanding the effects of a compound at the cellular level is critical to assessing its potential as a therapeutic agent.

Antiproliferative and Cytotoxic Activity Spectrum across Diverse Cancer Cell Lines

The evaluation of a compound's ability to inhibit the growth of cancer cells is a primary step in anticancer drug discovery. At present, there is a lack of publicly accessible data from studies that have systematically evaluated the antiproliferative and cytotoxic activity of This compound across a diverse panel of human cancer cell lines. Therefore, its spectrum of activity and potency (e.g., IC50 values) in cellular models have not been established.

Preclinical Efficacy Studies in Non-Human Animal Models

A search of the scientific literature found no published preclinical studies assessing the antitumor activity of this compound in xenograft or other non-human animal models. Therefore, its in vivo efficacy remains uncharacterized.

Evaluation in Specific Disease Models (e.g., infection, inflammation, cardiovascular, neurodegenerative, metabolic)

While direct experimental studies evaluating this compound in specific disease models are not extensively available in the current body of scientific literature, the therapeutic potential of the indazole scaffold, including bromo-substituted and imidazole-containing analogues, has been investigated in a variety of preclinical models. These studies provide a foundational understanding of the possible biological activities of this class of compounds.

Infection:

The indazole nucleus is a key feature in many compounds investigated for antimicrobial properties. nih.govresearchgate.net Research into derivatives of 6-bromo-1H-indazole has shown that this scaffold can be a building block for potent antimicrobial agents. researchgate.netbanglajol.info For instance, a series of novel 1,2,3-triazole derivatives attached to a 6-bromo-1H-indazole core were synthesized and evaluated for their effectiveness against various bacterial and fungal strains. researchgate.netbanglajol.info Several of these compounds demonstrated moderate to good inhibitory activity when compared to standard drugs. banglajol.info This suggests that the 6-bromo-1H-indazole moiety can contribute to antimicrobial efficacy.

In the context of parasitic infections, derivatives of indazole have been assessed for their antileishmanial activity. A study on 3-chloro-6-nitro-1H-indazole derivatives revealed that their inhibitory potency was dependent on the Leishmania species. nih.gov While some compounds were inactive against L. tropica and L. major, several derivatives exhibited moderate to strong activity against L. infantum. nih.gov The most effective compounds were found to contain a triazole ring, indicating that the nature of the substituent at the 3-position of the indazole ring is crucial for activity. nih.gov

The table below summarizes the antimicrobial activity of some 6-bromo-1H-indazole analogues against selected pathogens.

| Compound ID | Modification of 6-bromo-1H-indazole Core | Test Organism | Activity |

| Analogue Series 1 | 1,2,3-Triazole derivatives tethered at N1 | Various bacteria & fungi | Moderate to good inhibition researchgate.netbanglajol.info |

| Analogue Series 2 | 3-chloro-6-nitro substitution (related indazole) | Leishmania infantum | Moderate to strong inhibition nih.gov |

| Analogue Series 2 | 3-chloro-6-nitro substitution (related indazole) | Leishmania tropica | Low to no activity nih.gov |

| Analogue Series 2 | 3-chloro-6-nitro substitution (related indazole) | Leishmania major | Low to no activity nih.gov |

Inflammation:

The indazole core is recognized for its anti-inflammatory properties. nih.gov Studies on indazole and its simple derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, have demonstrated anti-inflammatory effects, which are thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. While specific studies on the anti-inflammatory potential of this compound are lacking, the general anti-inflammatory activity of the parent scaffold suggests this could be a potential area of investigation.

Cardiovascular:

Indazole derivatives have been explored for their potential in treating cardiovascular diseases. nih.gov One area of research has focused on analogues of marsanidine, a selective α2-adrenoceptor agonist. nih.gov A structurally related compound, 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80), which features a chloro-substitution and a dihydro-imidazole group, was found to have a high affinity for I1-imidazoline receptors and demonstrated the ability to decrease blood pressure and heart rate in rat models. nih.gov Another indazole derivative, ARRY-371797, is a selective p38α MAPK inhibitor that has entered clinical trials for LMNA-related dilated cardiomyopathy. nih.gov These findings highlight that the indazole scaffold can be modified to target key pathways in cardiovascular disease. nih.gov

Neurodegenerative:

While direct evaluation of this compound in neurodegenerative disease models has not been reported, related structures containing an imidazole (B134444) heterocycle have been studied. Research into ligands for the imidazoline (B1206853) I2 receptor (I2-IR), a target implicated in Alzheimer's disease, has led to the preclinical evaluation of imidazole-linked heterocycles. nih.gov For example, the compound 2-(benzo[b]thiophen-2-yl)-1H-imidazole demonstrated neuroprotective and anti-inflammatory effects in cellular models and improved cognitive and synaptic plasticity in a mouse model of Alzheimer's disease. nih.gov This suggests that the imidazole moiety can be a key pharmacophore for neuroprotective activity.

Metabolic:

The investigation of indazole derivatives in metabolic disease models is an emerging area. Some indazole-containing compounds have shown potential beneficial effects against hyperlipidemia and obesity in preclinical studies. nih.gov However, specific research on this compound for metabolic disorders has not been documented in the available literature.

Investigation of Potential Resistance Mechanisms

The development of drug resistance is a critical challenge in pharmacotherapy, particularly in the fields of oncology and infectious diseases. While resistance mechanisms specific to this compound have not been investigated, studies on other indazole-based therapeutic agents provide insight into potential resistance pathways.

Resistance in Oncology:

In cancer treatment, resistance to kinase inhibitors is a common phenomenon. For indazole derivatives that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR), resistance can emerge through secondary mutations in the target kinase. For example, some indazole-based compounds have been specifically designed to inhibit mutated, drug-resistant forms of EGFR (e.g., L858R/T790M). nih.gov The development of such compounds involves understanding the structural changes in the target protein that confer resistance and designing molecules that can overcome these changes. nih.gov Similarly, resistance to indazole-based inhibitors of Bcr-Abl, including the T315I mutation, has been addressed through the synthesis of new derivatives that can bind effectively to the mutated kinase. nih.gov

Resistance in Infectious Diseases:

In the context of infectious diseases, microorganisms can develop resistance through various mechanisms. For antibacterial agents, this can include limiting the uptake of the drug, modifying the drug's target, inactivating the drug, or actively pumping the drug out of the cell. Research on indazole compounds has explored their potential to inhibit bacterial quorum sensing, a cell-to-cell communication system involved in virulence and biofilm formation. aboutscience.eu It has been proposed that targeting the S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) enzyme with indazole compounds could be a strategy to combat bacterial virulence. aboutscience.eu Resistance to such an approach could theoretically arise from mutations in the SAH/MTAN enzyme that prevent the binding of the indazole inhibitor.

For antifungal agents, common resistance mechanisms include the overexpression of the drug target (e.g., the ERG11 gene for azole antifungals), mutations in the target enzyme that reduce binding affinity, and the upregulation of multidrug efflux pumps that expel the drug from the fungal cell. mdpi.com Should this compound or related compounds prove to have antifungal activity, it would be plausible to encounter these established resistance mechanisms.

Computational Chemistry and Molecular Modeling for Rational Design

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole with various biological targets, particularly protein kinases, which are common targets for indazole-based inhibitors.

The process involves generating a three-dimensional structure of the ligand and docking it into the active site of a receptor. Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy value (kcal/mol). For instance, studies on similar indazole derivatives have successfully employed molecular docking to predict interactions with enzymes like phosphoinositide-dependent kinase-1 (PDK1) and various protein kinases. semanticscholar.org In these simulations, key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking between the indazole or imidazole (B134444) rings and amino acid residues in the active site are identified. These predicted interactions are vital for explaining the molecule's mechanism of action and for guiding the synthesis of more potent analogs. While specific docking studies for this compound are not extensively published, the methodology would be directly applicable to screen it against a panel of kinases known to be modulated by the indazole scaffold.

Table 1: Illustrative Molecular Docking Results for an Indazole Analog Against a Protein Kinase

| Parameter | Value |

| Target Protein | Protein Kinase X (e.g., PDK1) |

| Ligand | Indazole Analog |

| Docking Score (Binding Energy) | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Asp201, Lys115 |

| Key Hydrophobic Interactions | Leu156, Val98, Ala112 |

This table is illustrative and demonstrates typical data obtained from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. semanticscholar.org This technique is essential for assessing the conformational flexibility of this compound and the stability of its complex with a biological target.

Following a docking study, an MD simulation can be initiated to observe how the ligand-protein complex behaves in a simulated physiological environment, including water and ions. The simulation tracks atomic trajectories, allowing for the analysis of conformational changes in both the ligand and the protein. researchgate.net Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of hydrogen bonds over the simulation time. Such analyses provide deeper insights into the binding stability and can reveal transient interactions not captured by static docking. For example, MD simulations on related imidazolo-triazole derivatives have been used to confirm the stability of the ligand within the receptor's binding pocket over simulation times of 100 nanoseconds.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering profound insights into its structure, stability, and reactivity. For this compound, DFT can be used to calculate a variety of molecular properties that are critical for understanding its chemical behavior.

DFT studies on related imidazole and indazole derivatives have been performed to analyze the distribution of electron density, determine the energies of frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps. semanticscholar.org The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions with a protein target. For this compound, DFT would elucidate how the bromine and imidazole substituents influence the electronic properties of the indazole core.

Table 2: Representative Quantum Chemical Properties Calculated via DFT for an Indazole Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Influences solubility and binding interactions |

This table is representative of data generated from DFT calculations.

De Novo Design and Scaffold Generation

The indazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. semanticscholar.org De novo design and scaffold generation are computational approaches that leverage this knowledge to create novel molecules. These methods can either build a molecule atom-by-atom within a target's active site or modify an existing scaffold, like the indazole core of this compound, to generate new analogs with improved properties.

Fragment-based de novo design, for example, has been used to discover novel 1H-indazole derivatives as kinase inhibitors. semanticscholar.org In this approach, small molecular fragments are computationally placed in the binding pockets of a target protein and then linked together to form a coherent lead molecule. The this compound structure itself can be used as a starting point for scaffold hopping, where the indazole core is replaced by other bioisosteric rings to explore new chemical space while retaining key binding interactions.

In Silico ADME Prediction

For a compound to be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools use computational models to estimate these properties early in the drug discovery process, saving time and resources. For this compound, these tools can predict its likely pharmacokinetic profile.

Various models, often based on Quantitative Structure-Property Relationships (QSPR), are used to predict parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Lipinski's "Rule of Five" is a commonly used guideline to assess drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational assessments of related indazole derivatives have been used to predict their drug-likeness and ADMET properties, guiding the selection of candidates for further development.

Table 3: Predicted In Silico ADME Properties for this compound

| ADME Property | Predicted Value | Compliance/Interpretation |

| Molecular Weight | ~277 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~2.8 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Likely good oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Low | Less likely to cause CNS side effects |

These values are estimations based on the compound's structure and typical in silico prediction models.

Virtual Screening for Novel Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is particularly useful for exploring the potential of a given scaffold. Starting with a known active molecule like a simplified indazole-imidazole core, ligand-based virtual screening can be used to find similar compounds in large databases.

Alternatively, structure-based virtual screening would involve docking millions of commercially or proprietary compounds into the active site of a selected protein target. The top-scoring compounds are then selected for experimental testing. This approach allows for the rapid expansion of a chemical series around the this compound chemotype, helping to build a structure-activity relationship (SAR) and identify novel hits with improved potency or selectivity.

Derivatives and Analogues: Chemical Space Exploration and Biological Profiling

Design and Synthesis of Chemically Diverse Derivatives

The synthesis of chemically diverse derivatives from the 6-bromo-1H-indazole core is a key strategy for exploring structure-activity relationships (SAR). Medicinal chemists employ a variety of synthetic methodologies to introduce a wide range of functional groups and substituents at different positions of the indazole ring system.

Common synthetic strategies often involve functionalizing the C-3 and N-1 positions of the indazole core. For instance, the C-3 position can be functionalized through cross-coupling reactions. The synthesis often starts with the iodination of 6-bromo-1H-indazole to produce 6-bromo-3-iodo-1H-indazole. nih.gov This key intermediate can then undergo Suzuki-Miyaura cross-coupling reactions with various organoboronic acids to introduce diverse aryl or heteroaryl groups at the C-3 position. mdpi.com The use of palladium catalysts, such as those based on ferrocene (B1249389) complexes, has been shown to be effective for this transformation. mdpi.com

Another powerful tool for creating diversity is the Heck coupling reaction. For example, (E)-6-bromo-3-(3,5-dimethoxystyryl)-1H-indazole can be synthesized via a Heck coupling between an appropriate vinylborane (B8500763) and 6-bromo-3-iodo-1H-indazole. nih.gov Further modifications can be made; for example, the resulting product can be hydrogenated to create a saturated linker. nih.gov

The N-1 position of the indazole ring is also a common site for modification. For instance, propargyl groups can be introduced at the N-1 position of 6-bromo-1H-indazole by reacting it with propargyl bromide. researchgate.net This alkyne-functionalized derivative can then serve as a handle for further diversification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to attach various molecular fragments, such as 1,2,3-triazoles. researchgate.netbanglajol.info

The synthesis of 1H-indazole-3-amine derivatives represents another avenue for diversification. Starting from 5-bromo-2-fluorobenzonitrile, treatment with hydrazine (B178648) hydrate (B1144303) yields 5-bromo-1H-indazol-3-amine. semanticscholar.orgresearchgate.net This amine can then be subjected to Suzuki coupling to introduce substituents at the 5-position, followed by further reactions on the amino group to generate a library of compounds. semanticscholar.orgresearchgate.net

These synthetic approaches allow for the creation of a wide array of derivatives, enabling a thorough exploration of the chemical space around the 6-bromo-indazole scaffold and the identification of compounds with desired biological profiles.

Bioisosteric Replacement and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to identify novel chemotypes with improved properties while retaining the biological activity of a parent compound. nih.govbhsai.org These techniques are particularly valuable for navigating intellectual property landscapes and overcoming liabilities associated with a known scaffold, such as poor metabolic stability or toxicity.

Bioisosteric Replacement: This strategy involves substituting a functional group in a lead molecule with another group that has similar physical or chemical properties, leading to a similar biological response. A classic example is the replacement of a carboxylic acid group with a tetrazole ring to improve metabolic stability and cell permeability. In the context of exploring analogues, a 1H-1,2,3-triazole ring could be replaced by a 1H-tetrazole ring, a bioisosteric substitution that has been shown to enhance the anti-leukemic activity in other heterocyclic systems. nih.gov This principle can be applied to derivatives of 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole, where the imidazole (B134444) or other heterocyclic moieties could be swapped for bioisosteres to fine-tune the compound's properties.

Scaffold Hopping: This is a more drastic approach where the core molecular framework (the scaffold) of a known active compound is replaced with a structurally different one, while maintaining the original three-dimensional arrangement of key pharmacophoric features. nih.govbhsai.orgniper.gov.in This can lead to the discovery of completely new classes of compounds with the same biological target.

A relevant example is the scaffold hop from an indole (B1671886) core to an indazole framework. Researchers have successfully used this strategy to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2 from leads that were selective for MCL-1. rsc.org By replacing the indole scaffold with an N2-substituted indazole-3-carboxylic acid, they were able to achieve improved dual inhibition. rsc.org This demonstrates the potential of the indazole scaffold to mimic the biological activity of other privileged heterocycles. Computational tools and fragment-based design often guide these scaffold hopping exercises, allowing for the in-silico evaluation of numerous potential scaffolds before committing to synthetic efforts. dundee.ac.uk

These strategies represent powerful tools for lead optimization, allowing chemists to move beyond simple derivatization and explore novel regions of chemical space in the quest for superior therapeutic agents.

Development of Hybrid Molecules Incorporating Other Privileged Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores (structural units with known biological activity) into a single molecule. The resulting hybrid compound may exhibit an improved affinity and efficacy profile compared to the individual components, potentially by interacting with multiple biological targets or by enhancing binding to a single target. The 6-bromo-1H-indazole scaffold has been successfully used as a building block for creating such hybrid molecules.

A prominent example is the hybridization of the 6-bromo-1H-indazole core with a 1,2,3-triazole ring. This is often achieved using "click chemistry," where an N-alkyne substituted indazole is reacted with various organic azides. researchgate.netbanglajol.info This versatile reaction allows for the straightforward synthesis of a library of indazole-triazole hybrids, which have been evaluated for their antimicrobial properties. researchgate.netbanglajol.info

Other privileged scaffolds have also been incorporated. For instance, indazole-based thiadiazole hybrids have been synthesized and evaluated as potential dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. nih.gov The synthesis typically involves creating an indazole-based hydrazide which is then used to construct the thiadiazole ring. nih.gov

The indazole nucleus has also been combined with other heterocyclic systems known for their biological activities, such as isoxazoles and isoxazolines. nih.gov In one study, 3-chloro-6-nitro-1H-indazole was functionalized and used in 1,3-dipolar cycloaddition reactions to create hybrids containing these five-membered rings, which were then tested for antileishmanial activity. nih.gov

The concept extends to other important scaffolds as well. Carbazole, another nitrogen-containing heterocycle with well-documented anticancer activity, has been integrated with various pharmacophores to create hybrid molecules. eurekaselect.com Similarly, the imidazole ring, present in the parent compound this compound, is itself a privileged scaffold that has been incorporated into hybrid molecules with 1,3,4-thiadiazoles to target parasites like Trypanosoma cruzi and Leishmania donovani. mdpi.com

By covalently linking the 6-bromo-indazole scaffold with other biologically relevant motifs, researchers aim to create novel chemical entities with unique and potentially synergistic pharmacological profiles.

Comparative Biological Efficacy and Selectivity Profiles of Lead Analogues

The ultimate goal of synthesizing diverse derivatives and analogues is to identify lead compounds with superior biological efficacy and selectivity. The biological profiles of these compounds are typically assessed through a battery of in vitro assays against specific molecular targets (e.g., enzymes, receptors) or whole cells (e.g., cancer cell lines, pathogens).

For example, various indazole derivatives have been evaluated for their anticancer activity. In one study, a series of 1H-indazole-3-amine derivatives were tested against a panel of human cancer cell lines. semanticscholar.org Compound 6o from this series showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC₅₀) value of 5.15 µM. semanticscholar.orgresearchgate.net Importantly, this compound also demonstrated selectivity, as it was significantly less toxic to normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM. semanticscholar.orgresearchgate.net

| Compound | Cell Line | Activity (IC₅₀) | Selectivity (HEK-293 IC₅₀ / K562 IC₅₀) | Reference |

| 6o | K562 (Leukemia) | 5.15 µM | ~6.4 | semanticscholar.orgresearchgate.net |

| 6o | A549 (Lung) | >50 µM | semanticscholar.org | |

| 6o | PC-3 (Prostate) | >50 µM | semanticscholar.org | |

| 6o | Hep-G2 (Hepatoma) | >50 µM | semanticscholar.org | |

| 6o | HEK-293 (Normal) | 33.2 µM | semanticscholar.orgresearchgate.net |

In another line of research, hybrid molecules of 3-chloro-6-nitro-1H-indazole were screened for their antileishmanial activity against different Leishmania species. nih.gov The results showed that the inhibitory potency was species-dependent. Compound 13 from this series was identified as a promising growth inhibitor of Leishmania major, highlighting the potential of these analogues in treating parasitic diseases. nih.gov

| Compound | Leishmania Species | Activity (IC₅₀) | Reference |

| 4 | L. infantum | 12.8 µg/mL | nih.gov |

| 5 | L. infantum | 11.2 µg/mL | nih.gov |

| 7 | L. infantum | 15.6 µg/mL | nih.gov |

| 10 | L. infantum | 10.4 µg/mL | nih.gov |

| 11 | L. infantum | 9.8 µg/mL | nih.gov |

| 12 | L. infantum | 13.2 µg/mL | nih.gov |

| 13 | L. infantum | 6.2 µg/mL | nih.gov |

| 13 | L. major | 15.4 µg/mL | nih.gov |

| 13 | L. tropica | 20.1 µg/mL | nih.gov |

Furthermore, 3-substituted 1H-indazoles have been investigated as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. Among the tested derivatives, compounds 121 and 122 showed the most potent inhibitory activity with IC₅₀ values of 720 nM and 770 nM, respectively. nih.gov

| Compound | Target | Activity (IC₅₀) | Reference |

| 121 | IDO1 Enzyme | 720 nM | nih.gov |

| 122 | IDO1 Enzyme | 770 nM | nih.gov |

These comparative data are crucial for establishing structure-activity relationships, guiding further optimization of lead compounds, and ultimately selecting candidates for further development. The selectivity profile, which compares the activity against the intended target versus off-targets (like normal cells), is a critical determinant of a potential drug's therapeutic window.

Advanced Research Perspectives and Future Directions for the Compound Class

Exploration of Emerging Therapeutic Indications

The indazole and imidazole (B134444) scaffolds are independently associated with a broad spectrum of biological activities, suggesting that their combination could lead to compounds with novel or enhanced therapeutic profiles.

Oncology: A primary area of investigation for indazole derivatives is oncology. rsc.org Numerous indazole-based compounds have been developed as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation, survival, and metastasis. For instance, derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a validated target in acute myeloid leukemia (AML). tandfonline.com Given this precedent, 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole and its analogues are prime candidates for screening against a panel of cancer-related kinases.

Table 1: Investigated Therapeutic Areas for Indazole and Imidazole Derivatives

| Therapeutic Area | Target Class/Mechanism | Key Findings |

|---|---|---|

| Oncology | Protein Kinase Inhibition (e.g., FLT3, EGFR, HER2, CDK2) | Indazole and benzimidazole (B57391) derivatives show potent inhibitory activity against various kinases involved in cancer progression. mdpi.comtandfonline.comnih.gov |

| Infectious Diseases | Enzyme Inhibition, DNA Interaction | Imidazole-based compounds have demonstrated antimicrobial properties by inhibiting key enzymes or disrupting DNA integrity. mdpi.com |

| Inflammatory Diseases | Enzyme Inhibition (e.g., COX-2) | Certain imidazole derivatives exhibit anti-inflammatory effects through the inhibition of enzymes like COX-2. mdpi.com |

Rational Design of Multi-Targeted Ligands

The development of drugs that can simultaneously modulate multiple biological targets is a growing trend in drug discovery, particularly in complex diseases like cancer. The structural features of this compound make it an attractive starting point for the rational design of multi-targeted ligands.

By modifying the substituents on both the indazole and imidazole rings, it is possible to fine-tune the binding affinity and selectivity of the compound for different kinase ATP-binding sites. For example, a series of benzimidazole-oxindole hybrids were designed as multi-kinase inhibitors targeting BRAF, VEGFR-2, and FGFR-1. nih.gov Similarly, novel benzimidazole-benzylidenebenzohydrazide hybrids have been identified as potential multi-kinase inhibitors with activity against EGFR, HER2, and CDK2. mdpi.com This approach could lead to the discovery of a single chemical entity that can inhibit multiple signaling pathways involved in tumor growth and resistance.

Prodrug Strategies for Improved Pharmacological Profile (conceptual)

A potential approach involves the temporary modification of the imidazole or indazole nitrogen atoms with a promoiety that is cleaved in vivo to release the active parent drug. This could improve oral bioavailability, increase solubility, or prolong the duration of action. The design of such prodrugs would require careful consideration of the enzymatic or chemical conditions required for their activation at the desired site of action.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate the identification and optimization of novel drug candidates based on the this compound scaffold.

AI algorithms can be trained on large datasets of known kinase inhibitors to predict the potential activity of new virtual compounds. Generative models can design novel molecules with desired properties, while predictive models can estimate their ADME profiles, thereby reducing the need for extensive and costly experimental screening. This in silico approach can significantly streamline the discovery pipeline for new indazole-imidazole based therapeutics.

Development of the Compound as a Chemical Biology Probe or Tool

Beyond its direct therapeutic potential, this compound could be developed into a valuable chemical biology probe. By attaching a fluorescent tag or a reactive group for covalent modification, the compound could be used to study the localization, dynamics, and function of its target proteins within a cellular context. Such probes are instrumental in target validation and in elucidating the complex biological pathways in which the target is involved. The development of selective and potent probes derived from this scaffold could significantly advance our understanding of kinase biology and disease pathology.

Q & A

Basic: What synthetic strategies are commonly employed for 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole?

Answer:

The synthesis typically involves halogenation and heterocyclic coupling reactions. A key route starts with indazole derivatives undergoing bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C) . Subsequent imidazole coupling is achieved via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce the imidazol-2-yl group. Critical parameters include:

- Solvent polarity : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency .

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for regioselective coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

Advanced: How can regioselectivity challenges in bromination or imidazole coupling be addressed?

Answer:

Regioselectivity issues arise due to competing reactive sites on the indazole ring. To mitigate this:

- Directing groups : Introduce temporary protecting groups (e.g., -OMe at the 4-position) to steer bromination to the 6-position .

- Temperature control : Lower temperatures (0–5°C) favor bromine addition at electron-rich positions .

- Ligand optimization : Bulky ligands (XPhos) in cross-coupling reactions suppress off-target imidazole attachment .

- Computational modeling : DFT calculations predict reactive sites, guiding experimental design .

Basic: Which spectroscopic and analytical methods validate the compound’s structure?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine’s deshielding effect at δ 7.2–7.8 ppm for aromatic protons) .

- HRMS : Verifies molecular weight (C₁₀H₇BrN₄, [M+H]⁺ = 264.09) .

- X-ray crystallography : Resolves tautomeric forms (1H vs. 2H-indazole) and confirms imidazole orientation .

- FTIR : Identifies N-H stretches (~3400 cm⁻¹) and C-Br vibrations (600–700 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:

Contradictions often stem from subtle structural differences. A systematic approach includes:

- Comparative SAR studies : Tabulate analogs (e.g., 6-chloro vs. 6-bromo derivatives) to correlate substituent effects with activity .

- Enzyme binding assays : Use X-ray crystallography or molecular docking to identify interactions (e.g., bromine’s van der Waals contacts in kinase inhibition) .

- Control experiments : Test solubility (DMSO stock solutions) and stability (pH 7.4 buffer, 37°C) to rule out artifacts .

Basic: What are structurally related compounds, and how do they differ in reactivity?

Answer: Key analogs include:

Advanced: How to design derivatives for selective kinase inhibition?

Answer:

- Substitution pattern : Introduce electron-withdrawing groups (-F, -CN) at the 6-position to enhance ATP-binding pocket interactions .

- Scaffold hybridization : Fuse imidazole with pyridine rings to mimic co-crystalized kinase inhibitors .

- In vitro screening : Use kinase profiling panels (e.g., DiscoverX) to assess selectivity .

- Metabolic stability : Replace bromine with CF₃ to reduce CYP450-mediated dehalogenation .

Basic: What are critical solubility and stability considerations for in vitro assays?

Answer:

- Solubility : Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffer (≤0.1% DMSO final) to avoid precipitation .

- Light sensitivity : Store aliquots in amber vials at –20°C; bromine-iodo derivatives are prone to photodegradation .

- pH stability : Monitor decomposition in PBS (pH 7.4) via HPLC over 24–48 hours .

Advanced: How can computational methods guide the optimization of synthetic routes?

Answer:

- Retrosynthetic planning : Use AI-driven platforms (e.g., Chematica) to prioritize routes with fewer steps and higher yields .

- Reaction simulation : DFT calculations (Gaussian 16) model transition states, predicting regioselectivity in cross-coupling .

- ADMET prediction : SwissADME evaluates logP, solubility, and bioavailability early in derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.